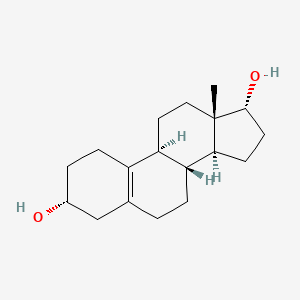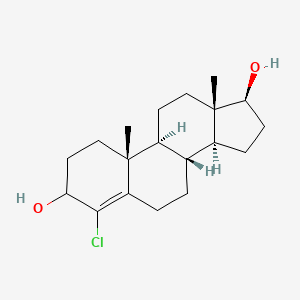
(+)-(S)-(R)-BPPFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-(S)-®-BPPFA is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems. The compound’s full name is (S)-2-(4-benzylphenyl)-3-phenylpropanoic acid, and it is often used in research due to its specific chiral properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(S)-®-BPPFA typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent like ethanol or methanol. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of (+)-(S)-®-BPPFA may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced chiral catalysts and automated systems ensures the efficient production of the compound on a commercial scale.
化学反应分析
Types of Reactions
(+)-(S)-®-BPPFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings in (+)-(S)-®-BPPFA can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, typically in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-(S)-®-BPPFA can yield benzyl ketones, while reduction can produce benzyl alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
(+)-(S)-®-BPPFA has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral properties make it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: (+)-(S)-®-BPPFA is investigated for its potential therapeutic effects, particularly in the development of chiral drugs.
Industry: The compound is used in the production of chiral catalysts and as a precursor in the synthesis of various fine chemicals.
作用机制
The mechanism of action of (+)-(S)-®-BPPFA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are influenced by the compound’s binding.
相似化合物的比较
(+)-(S)-®-BPPFA can be compared with other chiral compounds such as:
®-2-(4-benzylphenyl)-3-phenylpropanoic acid: The enantiomer of (+)-(S)-®-BPPFA, which has different biological activities due to its opposite stereochemistry.
(S)-2-(4-methylphenyl)-3-phenylpropanoic acid: A similar compound with a methyl group instead of a benzyl group, which affects its reactivity and binding properties.
(S)-2-(4-chlorophenyl)-3-phenylpropanoic acid: A chlorinated analog that exhibits different chemical and biological properties due to the presence of the chlorine atom.
The uniqueness of (+)-(S)-®-BPPFA lies in its specific stereochemistry and the presence of the benzyl group, which contribute to its distinct reactivity and interaction with biological systems.
属性
CAS 编号 |
119477-32-6 |
|---|---|
分子式 |
C₃₈H₃₇FeNP₂ |
分子量 |
625.5 |
同义词 |
R-(R*,S*)]-1-[1-(dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)-ferrocene; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





